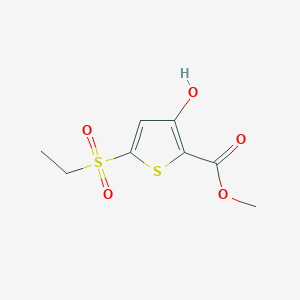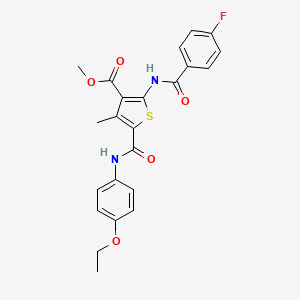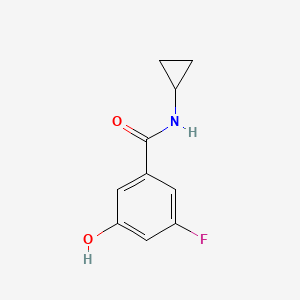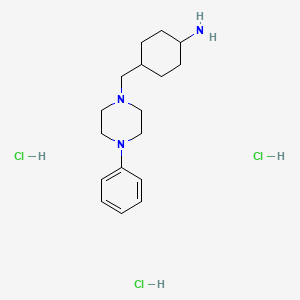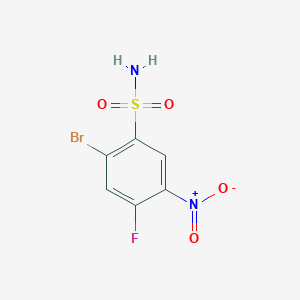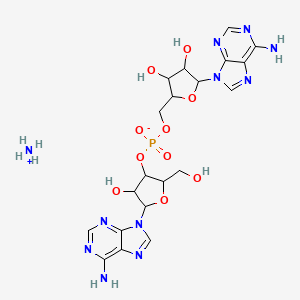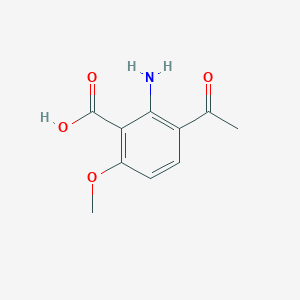
3-Acetyl-2-amino-6-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-2-amino-6-methoxybenzoic acid is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzoic acid, featuring an acetyl group at the third position, an amino group at the second position, and a methoxy group at the sixth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2-amino-6-methoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-6-methoxybenzoic acid.
Acetylation: The amino group is acetylated using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Purification: The product is purified using recrystallization techniques to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-2-amino-6-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
3-Acetyl-2-amino-6-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Acetyl-2-amino-6-methoxybenzoic acid involves its interaction with specific molecular targets. The acetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-methoxybenzoic acid: Similar structure but lacks the acetyl group.
2-Amino-6-methoxybenzoic acid: Similar structure but lacks the acetyl group.
3-Acetyl-2-methoxybenzoic acid: Similar structure but lacks the amino group.
Uniqueness
3-Acetyl-2-amino-6-methoxybenzoic acid is unique due to the presence of both the acetyl and amino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
213340-75-1 |
|---|---|
Formule moléculaire |
C10H11NO4 |
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
3-acetyl-2-amino-6-methoxybenzoic acid |
InChI |
InChI=1S/C10H11NO4/c1-5(12)6-3-4-7(15-2)8(9(6)11)10(13)14/h3-4H,11H2,1-2H3,(H,13,14) |
Clé InChI |
ZJPUCEFZLDXZEB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=C(C=C1)OC)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



